molecular formula C17H15Cl2NO3 B303022 N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide

N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide

Cat. No. B303022
M. Wt: 352.2 g/mol
InChI Key: COKUZHVAUYVESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide, also known as ADC, is a chemical compound that has been widely used in scientific research. It is a small molecule that can selectively bind to a specific protein target, making it a valuable tool for studying the function of that protein.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide involves the selective binding of the compound to a specific protein target. This binding can result in a variety of effects, depending on the function of the protein. For example, if the protein is an enzyme, the binding of N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide may inhibit its activity. Alternatively, if the protein is involved in a signaling pathway, the binding of N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide may disrupt the pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide depend on the specific protein target that it binds to. In general, the binding of N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide can result in changes to protein function, which can have downstream effects on cellular processes. For example, if N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide binds to an enzyme involved in a metabolic pathway, it may disrupt the pathway and alter the levels of metabolites in the cell.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide in lab experiments is its selectivity for a specific protein target. This allows researchers to study the function of that protein in a controlled manner. Additionally, N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide can be used in a variety of experimental setups, including in vitro assays and in vivo imaging studies.
One limitation of using N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide in lab experiments is its low yield during synthesis. This can make it difficult to obtain large quantities of the compound for use in experiments. Additionally, the binding of N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide to a specific protein target may not accurately reflect the function of that protein in a cellular context.

Future Directions

There are several future directions for research involving N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide. One area of interest is the development of new synthesis methods that can improve the yield of the compound. Additionally, researchers are interested in identifying new protein targets for N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide, which can expand its applications in scientific research. Finally, there is interest in using N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide in drug discovery, as it has the potential to selectively target specific proteins involved in disease processes.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide involves several steps, starting with the reaction of 3-acetylphenol with 3,5-dichloro-4-ethoxybenzoyl chloride in the presence of a base. This produces an intermediate, which is then treated with sodium hydride and dimethyl sulfate to yield the final product, N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide. The overall yield of this process is around 30%.

Scientific Research Applications

N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide has been used in a variety of scientific research applications, including drug discovery, protein labeling, and protein-protein interaction studies. It has been shown to selectively bind to a specific protein target, making it a valuable tool for studying the function of that protein. Additionally, N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide has been used as a fluorescent probe for imaging studies, as well as a chemical tool for studying the structure and function of proteins.

properties

Product Name

N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide

Molecular Formula

C17H15Cl2NO3

Molecular Weight

352.2 g/mol

IUPAC Name

N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide

InChI

InChI=1S/C17H15Cl2NO3/c1-3-23-16-14(18)8-12(9-15(16)19)17(22)20-13-6-4-5-11(7-13)10(2)21/h4-9H,3H2,1-2H3,(H,20,22)

InChI Key

COKUZHVAUYVESS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC(=C2)C(=O)C)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC(=C2)C(=O)C)Cl

Origin of Product

United States

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